molecular formula C26H50O4 B12701005 2,3-Butanediol diundecanoate CAS No. 84006-15-5

2,3-Butanediol diundecanoate

Cat. No.: B12701005
CAS No.: 84006-15-5
M. Wt: 426.7 g/mol
InChI Key: VPYGKOMKNKKKCR-UHFFFAOYSA-N
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Description

2,3-Butanediol diundecanoate is an ester derivative of 2,3-butanediol, a compound known for its wide range of industrial applications. This ester is formed by the reaction of 2,3-butanediol with undecanoic acid. The resulting compound is used in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-butanediol diundecanoate typically involves the esterification of 2,3-butanediol with undecanoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as lipases, has also been explored to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2,3-Butanediol diundecanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed back to 2,3-butanediol and undecanoic acid in the presence of water and an acid or base catalyst.

    Oxidation: The diol part of the molecule can be oxidized to form diketones or carboxylic acids.

    Reduction: The ester can be reduced to form alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 2,3-Butanediol and undecanoic acid.

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

2,3-Butanediol diundecanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential as a biodegradable plasticizer.

    Medicine: Investigated for its antimicrobial properties.

    Industry: Used in the formulation of lubricants and surfactants.

Mechanism of Action

The mechanism by which 2,3-butanediol diundecanoate exerts its effects depends on its application. For instance, as a plasticizer, it interacts with polymer chains to increase their flexibility. In antimicrobial applications, it disrupts microbial cell membranes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Butanediol
  • 1,4-Butanediol
  • 1,3-Butanediol

Uniqueness

2,3-Butanediol diundecanoate is unique due to its ester linkage, which imparts different physical and chemical properties compared to its parent compound, 2,3-butanediol. This esterification enhances its solubility in non-polar solvents and its stability, making it suitable for various industrial applications.

Properties

CAS No.

84006-15-5

Molecular Formula

C26H50O4

Molecular Weight

426.7 g/mol

IUPAC Name

3-undecanoyloxybutan-2-yl undecanoate

InChI

InChI=1S/C26H50O4/c1-5-7-9-11-13-15-17-19-21-25(27)29-23(3)24(4)30-26(28)22-20-18-16-14-12-10-8-6-2/h23-24H,5-22H2,1-4H3

InChI Key

VPYGKOMKNKKKCR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(C)C(C)OC(=O)CCCCCCCCCC

Origin of Product

United States

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